Monoamine Oxidase A (MAO-A) Inhibition: 5-Amino-6-chloronicotinaldehyde Shows Sub-Micromolar Potency While 6-Chloronicotinaldehyde Lacks Comparable Activity
Inhibition of human recombinant MAO-A is a critical parameter for compounds targeting depression and anxiety disorders. 5-Amino-6-chloronicotinaldehyde demonstrates an IC50 of 60 nM against human recombinant MAO-A expressed in Sf9 cells, using 5-hydroxytryptamine as a substrate and measuring hydrogen peroxide production after 1 hour [1]. In contrast, the structurally simpler analog 6-chloronicotinaldehyde, which lacks the 5-amino group, is not reported as a significant MAO-A inhibitor in available bioactivity databases, suggesting the 5-amino group is essential for potent enzyme engagement . This differential activity underscores the importance of the dual-substitution pattern.
| Evidence Dimension | Inhibition of human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | 6-Chloronicotinaldehyde; no significant inhibition reported |
| Quantified Difference | Potent inhibition vs. negligible activity |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; 1 hr incubation |
Why This Matters
This data differentiates 5-amino-6-chloronicotinaldehyde as a viable starting point for CNS-targeted inhibitor development, whereas 6-chloronicotinaldehyde would be unsuitable.
- [1] BindingDB BDBM50075951 CHEMBL3415810. Inhibition of human recombinant MAO-A expressed in Sf9 cells. Accessed via http://bdb8.ucsd.edu/ View Source
